molecular formula C20H18FN3O4 B2657698 N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 921582-65-2

N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2657698
CAS No.: 921582-65-2
M. Wt: 383.379
InChI Key: YSSJHVCFIAQVRO-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes ethoxy, fluorophenyl, and methoxy groups attached to a dihydropyridazine core

Preparation Methods

The synthesis of N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic methods include:

    Condensation Reactions: Initial steps may involve the condensation of 4-ethoxyaniline with 4-fluorobenzaldehyde to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization with appropriate reagents to form the dihydropyridazine ring.

    Functional Group Modifications:

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups within the compound to their reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others under suitable conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, facilitating the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways and cellular functions.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways.

    Gene Expression: The compound could influence gene expression, leading to changes in protein synthesis and cellular behavior.

Comparison with Similar Compounds

N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide can be compared with similar compounds such as:

    N-(4-ethoxyphenyl)-N-[(E)-(4-fluorophenyl)methylidene]amine: Shares structural similarities but differs in functional groups and overall reactivity.

    N~2~-(4-Ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N-[2-(4-morpholinyl)ethyl]glycinamide: Another related compound with distinct sulfonyl and morpholinyl groups, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical behavior, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O4/c1-3-28-16-10-6-14(7-11-16)22-20(26)19-17(27-2)12-18(25)24(23-19)15-8-4-13(21)5-9-15/h4-12H,3H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSJHVCFIAQVRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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